molecular formula C4H10ClNO2S B555751 (R)-2-Amino-3-mercapto-2-methylpropanoic acid hydrochloride CAS No. 148766-37-4

(R)-2-Amino-3-mercapto-2-methylpropanoic acid hydrochloride

Cat. No. B555751
M. Wt: 135,18*36,45 g/mole
InChI Key: MAGCVRLGTQSVGF-WCCKRBBISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“®-2-Amino-3-mercapto-2-methylpropanoic acid hydrochloride” is an amino acid derivative with a thiol (mercapto) group and a chiral center, indicated by the “®” notation. The “hydrochloride” indicates it’s a salt form, likely making it more soluble in water .


Synthesis Analysis

The synthesis of such a compound would likely involve methods used in peptide or amino acid synthesis. This could involve protecting group strategies and various coupling reactions .


Molecular Structure Analysis

The molecular structure analysis would involve techniques such as NMR, IR spectroscopy, and X-ray crystallography .


Chemical Reactions Analysis

As an amino acid derivative, this compound could participate in reactions typical of amines, carboxylic acids, and thiols .


Physical And Chemical Properties Analysis

The physical and chemical properties would be influenced by its functional groups. As an amino acid derivative and a salt, it would likely be polar and soluble in water .

Scientific Research Applications

Hydrophilic Interaction Chromatography (HILIC)

Hydrophilic interaction chromatography (HILIC) is a valuable alternative for separating polar, weakly acidic, or basic samples, including those containing (R)-2-Amino-3-mercapto-2-methylpropanoic acid hydrochloride. HILIC's compatibility with mass spectrometry due to its use of highly organic mobile phases enhances ionization and makes it suitable for the analysis of peptides, proteins, oligosaccharides, drugs, metabolites, and various natural compounds. The technique's selectivity is complementary to reversed-phase and other modes, making it ideal for two-dimensional applications in scientific research (Jandera, 2011).

Ninhydrin Reaction for Amino Acid Analysis

The ninhydrin reaction, which reacts with primary amino groups to form Ruhemann's purple, is extensively used for the detection, isolation, and analysis of amino acids, peptides, and proteins. This method is applicable across various disciplines, including agricultural, biomedical, and nutritional sciences, providing a universal approach for analyzing compounds containing (R)-2-Amino-3-mercapto-2-methylpropanoic acid hydrochloride (Friedman, 2004).

Synthesis and Biological Activity of Thiochromones

The synthesis and properties of 2-mono- and 2,3-disubstituted thiochromones, which can be derived from or related to (R)-2-Amino-3-mercapto-2-methylpropanoic acid hydrochloride, are significant for understanding the chemical reactivity and biological activity of these compounds. This research integrates data on methods of synthesis and chemical transformations, providing insights into their potential biological activities (Sosnovskikh, 2018).

Benzothiazole Derivatives in Pharmacology

Modern approaches to the synthesis and transformations of benzothiazole derivatives, including those involving (R)-2-Amino-3-mercapto-2-methylpropanoic acid hydrochloride, highlight the importance of these compounds in pharmacology. Newly developed synthesis methods and their biological activities underline the significance of these derivatives in developing new drugs and materials (Zhilitskaya et al., 2021).

Metabolomics Using HILIC-MS

HILIC-MS/MS has become an attractive complementary approach to reverse-phase liquid chromatography in metabolomic studies. Its unique capability to measure more-polar biomolecules, including those related to (R)-2-Amino-3-mercapto-2-methylpropanoic acid hydrochloride, enhances the comprehensiveness of metabolite detection, contributing significantly to the understanding of metabolic pathways and mechanisms (Tang et al., 2016).

Safety And Hazards

The safety and hazards would depend on various factors. As a general guideline, handling should be done with appropriate protective equipment, and disposal should follow standard procedures for chemical waste .

Future Directions

The future directions would depend on the potential applications of this compound. It could be of interest in fields like medicinal chemistry, biochemistry, or materials science .

properties

IUPAC Name

(2R)-2-amino-2-methyl-3-sulfanylpropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2S.ClH/c1-4(5,2-8)3(6)7;/h8H,2,5H2,1H3,(H,6,7);1H/t4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAGCVRLGTQSVGF-WCCKRBBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS)(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CS)(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80586594
Record name 2-Methyl-L-cysteine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80586594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Amino-3-mercapto-2-methylpropanoic acid hydrochloride

CAS RN

148766-37-4
Record name 2-Methyl-L-cysteine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80586594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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